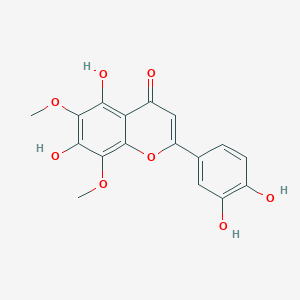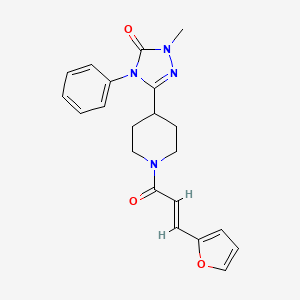
(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Pharmacological Evaluation
A novel series of compounds, including structures similar to the specified chemical, have been synthesized and evaluated for their antidepressant and antianxiety activities. Through various synthetic processes, researchers have developed compounds that showed significant effects in behavioral tests on albino mice, demonstrating the potential of these compounds in pharmacological research. The synthesis involved Claisen Schmidt condensation, cyclization, and Mannich’s reaction, indicating the complex synthetic routes employed to explore the therapeutic potential of such compounds (J. Kumar et al., 2017).
Heteroarylacrylonitriles in Cancer Research
Research into heteroarylacrylonitriles, with structural features reminiscent of the specified molecule, has shown promising in vitro cytotoxic potency against human cancer cell lines. By examining the structure-activity relationships, researchers have identified compounds with significant potential for treating cancer, indicating the versatility of such structures in medical research. This study showcases the importance of specific substitutions and the presence of heterocyclic compounds in designing effective anticancer agents (F. Sa̧czewski et al., 2004).
Adenosine A1 Receptor Antagonists
The development of a novel adenosine A1 receptor antagonist, which shares structural similarities with the specified compound, highlights the role of such chemicals in modulating renal function. This research underscores the importance of specific chemical frameworks in the development of therapeutic agents, especially those targeting receptor pathways critical in physiological processes. The synthesis and process development described for this antagonist provide valuable insights into the pharmaceutical manufacturing of complex molecules (A. Zanka et al., 1999).
Antimicrobial Activities
The exploration of azole derivatives, including structures that bear resemblance to the chemical , has expanded into antimicrobial activities. These studies reveal the potential of such compounds in fighting microbial infections, highlighting the broad spectrum of research applications that these chemical frameworks can serve. The synthesis and characterization of these compounds, followed by screenings for antimicrobial activities, represent a critical step in the discovery of new antibiotics (Serap Başoğlu et al., 2013).
Neuroinflammation Imaging
Advancements in positron emission tomography (PET) imaging techniques have utilized compounds structurally related to the specified molecule for targeting microglia-specific markers. This application signifies the contribution of such compounds to neuroscience research, particularly in studying neuroinflammation and its role in neuropsychiatric disorders. The development of PET radiotracers specific to microglia offers a noninvasive method to visualize and understand the dynamics of neuroinflammation in vivo (A. Horti et al., 2019).
特性
IUPAC Name |
5-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-23-21(27)25(17-6-3-2-4-7-17)20(22-23)16-11-13-24(14-12-16)19(26)10-9-18-8-5-15-28-18/h2-10,15-16H,11-14H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXCCXMLDQCDIW-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C=CC3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2869453.png)
![3-allyl-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869456.png)
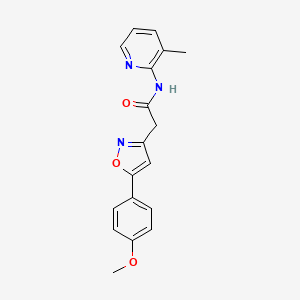
![1-(4-ethylphenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2869459.png)
![2-[(2-Methylbenzyl)sulfanyl]quinoxaline](/img/structure/B2869461.png)
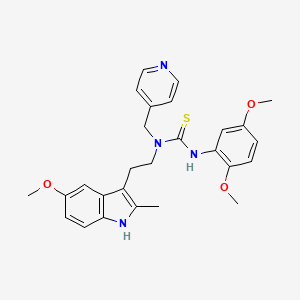
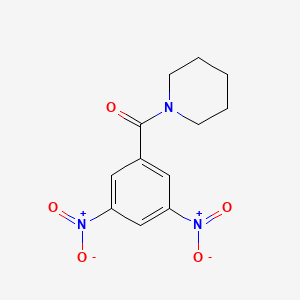
![(3,4-Difluorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B2869464.png)
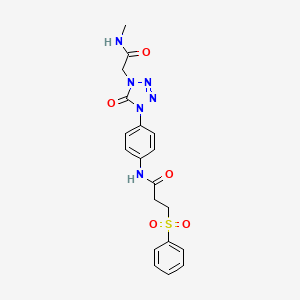
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2869467.png)
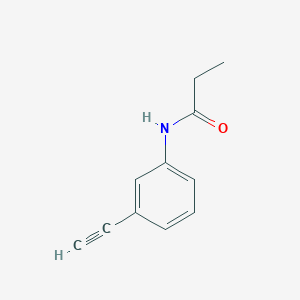
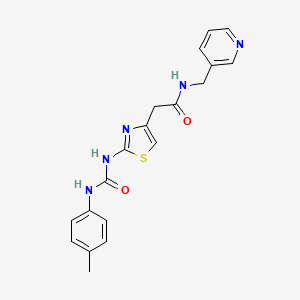
![8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2869474.png)
